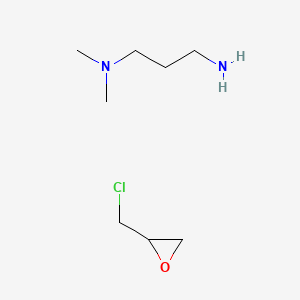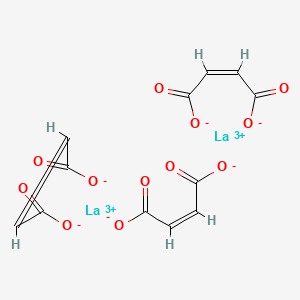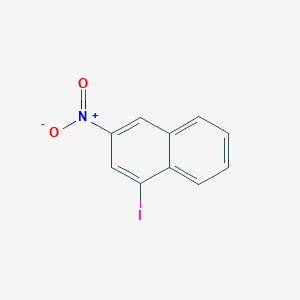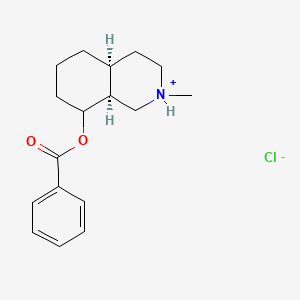
H-Lys-Ala-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Ala-AMC, also known as L-Lysine-L-Alanine-7-amido-4-methylcoumarin, is a fluorogenic peptide substrate. It is widely used in biochemical assays to measure the activity of proteases, particularly aminopeptidases. The compound exhibits weak fluorescence initially, but upon enzymatic cleavage, it releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be easily detected .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Ala-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-Alanine, to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids, L-Lysine in this case, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminus through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
H-Lys-Ala-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which hydrolyze the peptide bond between L-Lysine and L-Alanine, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include aminopeptidase enzymes and buffer solutions like phosphate-buffered saline (PBS) .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence with an excitation wavelength of 342 nm and an emission wavelength of 440 nm .
科学的研究の応用
H-Lys-Ala-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used to study the activity of aminopeptidases and other proteases.
Molecular Biology: Employed in assays to monitor protein degradation and turnover.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
作用機序
The mechanism of action of H-Lys-Ala-AMC involves its cleavage by aminopeptidases. These enzymes recognize the peptide bond between L-Lysine and L-Alanine and hydrolyze it, releasing the fluorescent AMC. The increase in fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .
類似化合物との比較
H-Lys-Ala-AMC is unique due to its specific peptide sequence and the presence of the AMC group. Similar compounds include:
H-Lys-Ala-Val-Gly-OH: Another lysine-containing peptide with immunostimulatory activity.
H-Phe-Lys-EACA-NH2: A peptide derivative used as a plasmin inhibitor.
H-Lys-Lys-Gly-OH:
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound in protease assays.
特性
分子式 |
C20H26N4O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
N-[(2S)-2-aminopropanoyl]-7-[(2S)-2,6-diaminohexanoyl]-4-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H26N4O5/c1-10-13-7-6-12(17(25)14(23)5-3-4-8-21)9-15(13)29-20(28)16(10)19(27)24-18(26)11(2)22/h6-7,9,11,14H,3-5,8,21-23H2,1-2H3,(H,24,26,27)/t11-,14-/m0/s1 |
InChIキー |
IKXUSBDSPVWTIY-FZMZJTMJSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)[C@H](CCCCN)N)C(=O)NC(=O)[C@H](C)N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)C(CCCCN)N)C(=O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
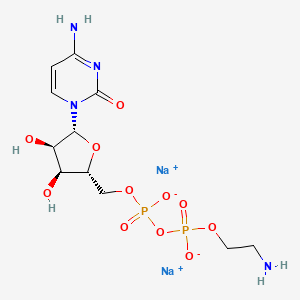


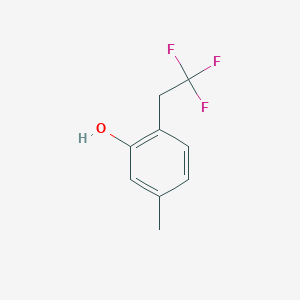

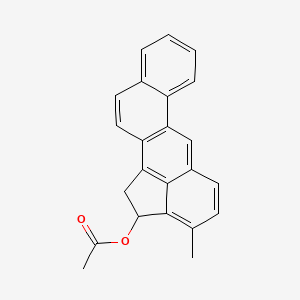
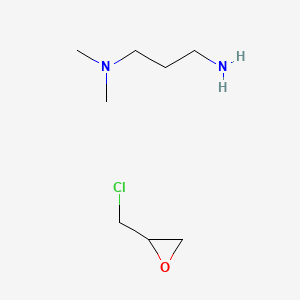
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
